molecular formula C13H13ClO B8688072 3-(2-Naphthyloxy)-1-chloropropane CAS No. 56231-42-6

3-(2-Naphthyloxy)-1-chloropropane

Cat. No.: B8688072
CAS No.: 56231-42-6
M. Wt: 220.69 g/mol
InChI Key: QPVWDIOTNVVIDY-UHFFFAOYSA-N
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Description

3-(2-Naphthyloxy)-1-chloropropane is an organic compound with the molecular formula C13H13ClO. It is a derivative of naphthalene, where a 3-chloropropoxy group is attached to the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthyloxy)-1-chloropropane typically involves the reaction of naphthol with 1-chloro-3-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthyloxy)-1-chloropropane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Formation of 2-(3-aminopropoxy)naphthalene or 2-(3-thiopropoxy)naphthalene.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 2-(3-hydroxypropoxy)naphthalene.

Scientific Research Applications

3-(2-Naphthyloxy)-1-chloropropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of naphthalene derivatives with biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Naphthyloxy)-1-chloropropane is not well-documented. similar naphthalene derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromopropoxy)naphthalene
  • 2-(3-Iodopropoxy)naphthalene
  • 2-(3-Methanesulfonylbutoxy)naphthalene
  • 2-(3-Bromobutoxy)naphthalene
  • 2-(3-Iodobutoxy)naphthalene

Uniqueness

3-(2-Naphthyloxy)-1-chloropropane is unique due to the presence of the chlorine atom, which can be selectively substituted to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

56231-42-6

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

2-(3-chloropropoxy)naphthalene

InChI

InChI=1S/C13H13ClO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2

InChI Key

QPVWDIOTNVVIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-naphthol (72.07 g, 0.5 mol), 1-chloro-3-bromopropane (78.72 g, 0.5 mol), and potassium carbonate (103.65 g, 0.75 mol) was heated at reflux 16 hr in 750 mL of acetone. The mixture was cooled to room temperature and filtered. The reaction was concentrated to a viscous oil using a rotary evaporator. The oil was dissolved in chloroform and washed with 5% sodium hydroxide and water. The chloroform was dried (Na2SO4) and filtered. Chloroform was removed to give a brown solid. A ten-gram sample was subjected to flash chromatography on silica gel using 2% ethyl acetate-hexanes, 3% ethylacetate-hexanes, 5% ethyl acetate-hexanes, and 10% ethyl acetate-hexanes for elution. Fractions of similar purity were combined and solvents removed. A clear oil was obtained and dried 16 hr at 80° C. A white crystalline solid was formed on standing at room temperature. This procedure provided 7.01 g (52.2%) of white crystalline solid, mp 46°-49° C.
Quantity
72.07 g
Type
reactant
Reaction Step One
Quantity
78.72 g
Type
reactant
Reaction Step One
Quantity
103.65 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of β-naphthol (1 gm, 0.006 mole), anhydrous K2CO3 (10 gm, in excess) and 1-bromo-3-chloropropane (0.7 ml, 0.006 mole) was refluxed in dry acetone (50 ml) for 6 hours. Reaction mixture was filtered and filtrate was concentrated to get oily compound which was crystallized with benzene-hexane to give the colorless crystals of pure desired compound, m.p. 98° C., (yield 1.5 gm, 97%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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